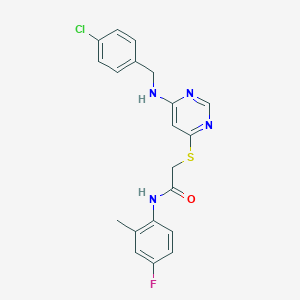
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Research on similar acetamide derivatives demonstrates the importance of their crystal structures in understanding molecular conformations and interactions. For instance, a study by Subasri et al. (2016) investigated the crystal structures of related acetamides, revealing their folded conformation and intramolecular hydrogen bond stabilizing the structure, which could influence the compound's reactivity and interactions with biological targets (Subasri et al., 2016).
Radioligand Imaging
The development of selective radioligands for imaging purposes, such as [18F]PBR111 for the translocator protein, highlights the potential of acetamide derivatives in diagnostic applications. These compounds, through specific modifications, can be labeled for positron emission tomography (PET) imaging, providing insights into disease mechanisms and aiding in the diagnosis of conditions like neuroinflammation (Dollé et al., 2008).
Coordination Chemistry
The compound's potential to form coordination complexes, as shown in studies on related structures, suggests applications in developing new materials with unique properties. Klimova et al. (2013) explored reactions forming polymeric coordination complexes, indicating the compound's utility in materials science and catalysis (Klimova et al., 2013).
Anticancer Activity
Acetamide derivatives have shown potential in anticancer research. For example, compounds synthesized from related chemical structures have been tested against various cancer cell lines, demonstrating anticancer activity at low concentrations. This suggests that our compound of interest may also possess anticancer properties, warranting further investigation (Hammam et al., 2005).
Antimicrobial Activity
The synthesis of novel heterocyclic compounds with acetamide structures has been linked to antimicrobial activity. Studies like those conducted by Nunna et al. (2014) highlight the potential of these compounds to serve as the basis for new antimicrobial agents, addressing the growing need for novel antibiotics (Nunna et al., 2014).
Thrombin Inhibition
Research into acetamide derivatives as thrombin inhibitors demonstrates their potential in developing anticoagulant therapies. Lee et al. (2007) identified potent thrombin inhibitors among compounds with a similar structure, suggesting the chemical's relevance in cardiovascular disease treatment (Lee et al., 2007).
Molecular Docking and Antiviral Properties
Molecular docking studies have explored the antiviral potency of related acetamide derivatives, particularly against SARS-CoV-2. Such research indicates the compound's potential application in antiviral drug development, with specific modifications enhancing its efficacy against viral targets (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c1-13-8-16(22)6-7-17(13)26-19(27)11-28-20-9-18(24-12-25-20)23-10-14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXSXWFNRDHUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2872211.png)
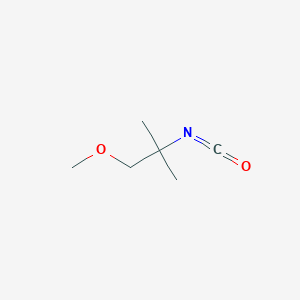
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2872213.png)
![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)

![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2872216.png)
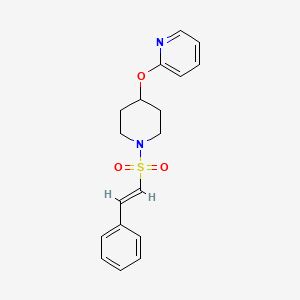
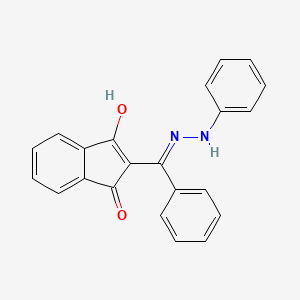
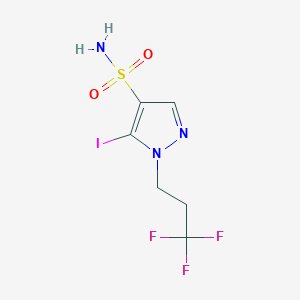
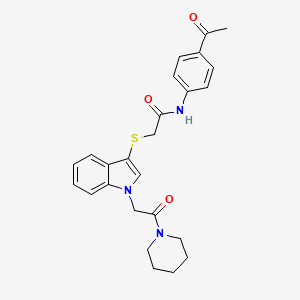
![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)
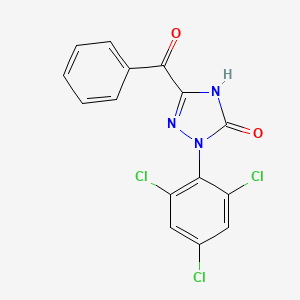
![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)
